molecular formula C23H31N3O4S B2396970 2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide CAS No. 1797871-80-7

2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2396970
CAS RN: 1797871-80-7
M. Wt: 445.58
InChI Key: FGXPHTIRZCTFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a tert-butyl group, a phenylsulfonamido group, and a methoxypyrrolidinyl group attached to a phenyl ring. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the tert-butyl group could undergo reactions typical of alkanes, while the phenylsulfonamido and methoxypyrrolidinyl groups could participate in various organic reactions .

Scientific Research Applications

Kinetic Modeling and Degradation Pathways

The study by Wang et al. (2019) on the removal of acetaminophen in the Fe2+/persulfate system provides insights into the kinetics and degradation pathways involving similar chemical functionalities. The research highlights the role of tert-butyl alcohol in scavenging experiments, suggesting potential applications in environmental chemistry and pollution mitigation through the degradation of pollutants (Wang et al., 2019).

Synthetic Methodologies

Alonso et al. (2008) explored the Julia–Kocienski olefination using bis(trifluoromethyl)phenyl sulfones, including tert-butyl α-(sulfonyl)acetate, to synthesize α,β-unsaturated esters and Weinreb amides. This study underlines the importance of similar compounds in synthetic organic chemistry, providing routes to valuable building blocks for pharmaceuticals and materials science (Alonso et al., 2008).

Hydrogen-Bonding Patterns and Molecular Structures

López et al. (2010) investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. Their work illustrates the compound's role in forming specific molecular architectures, which could be relevant for the design of new materials or drug molecules with targeted properties (López et al., 2010).

Organic Synthesis and Nitrone Equivalents

Guinchard et al. (2005) demonstrated the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, showcasing the utility of such compounds in organic synthesis, especially in the context of synthesizing N-protected hydroxylamines. This research highlights the potential for compounds with similar groups to serve as intermediates in complex synthetic pathways (Guinchard et al., 2005).

properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-23(2,3)17-5-11-21(12-6-17)31(28,29)24-15-22(27)25-18-7-9-19(10-8-18)26-14-13-20(16-26)30-4/h5-12,20,24H,13-16H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXPHTIRZCTFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-butyl)phenylsulfonamido)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.